![molecular formula C15H8FN3O3S B2503794 N-(4-fluorobenzo[d]thiazol-2-yl)-5-(furan-2-yl)isoxazole-3-carboxamide CAS No. 1203418-86-3](/img/structure/B2503794.png)

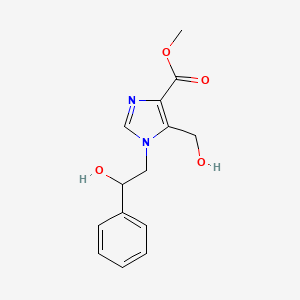

N-(4-fluorobenzo[d]thiazol-2-yl)-5-(furan-2-yl)isoxazole-3-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

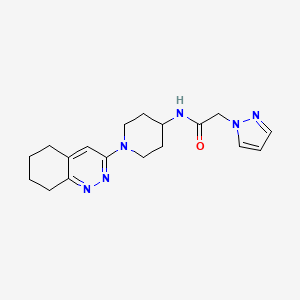

“N-(4-fluorobenzo[d]thiazol-2-yl)-5-(furan-2-yl)isoxazole-3-carboxamide” is a compound that has been synthesized and investigated for its antimicrobial activity . It is a thiazole-based heterocyclic amide .

Synthesis Analysis

The compound was synthesized and its structure was characterized by elemental analysis and IR, 1H NMR, and 13C NMR spectroscopy . The molecular and electronic structures were investigated experimentally by single-crystal X-ray diffraction (XRD) and theoretically by density functional theory (DFT) modelling .Molecular Structure Analysis

The compound crystallized in the monoclinic space group P21/n and the asymmetric unit contains two symmetrically independent molecules . Several noncovalent interactions were recorded by XRD and analyzed with Hirshfeld surface analysis (HSA) calculations .Chemical Reactions Analysis

The compound was evaluated for antimicrobial activity against eight microorganisms consisting of Gram-negative bacteria, Gram-positive bacteria, and fungi . The compound showed good antimicrobial activity against the eight tested microorganisms .科学的研究の応用

Decarboxylative Fluorination

Decarboxylative fluorination is a process that involves the removal of a carboxyl group and the addition of a fluorine atom to a molecule. A study by Xi Yuan, Jian-Fei Yao, and Zhen-Yu Tang (2017) explores the transition-metal-free decarboxylative fluorination of electron-rich five-membered heteroaromatics, such as furan and isoxazole derivatives, using Selectfluor. This method is effective in synthesizing fluorinated compounds, which are valuable in medicinal chemistry due to their influence on the biological activity of molecules (Yuan, Yao, & Tang, 2017).

Heterocyclic Amide Synthesis and Biological Activity

Heterocyclic compounds, such as thiazoles and furans, are of significant interest in pharmaceutical research due to their diverse biological activities. Sukriye Cakmak et al. (2022) synthesized a thiazole-based heterocyclic amide and investigated its antimicrobial activity. Their research highlights the potential of these compounds in developing new antimicrobial agents (Cakmak et al., 2022).

Antimycobacterial Activity of Heterocyclic Compounds

The search for new antimycobacterial agents is crucial due to the increasing resistance to existing drugs. S. Kantevari and colleagues (2011) reported the synthesis of novel hexahydro-2H-pyrano[3,2-c]quinoline analogues derived from dibenzo[b,d]furan and evaluated their in vitro antimycobacterial activity. Their findings contribute to the ongoing efforts to identify new therapeutic options for tuberculosis (Kantevari et al., 2011).

Fluorinated Acceptor Based Systems in Polymer Chemistry

The incorporation of fluorine atoms and furan units into polymers can significantly alter their properties, making them suitable for various applications. Deniz Çakal and colleagues (2021) synthesized a series of donor-acceptor-donor array monomers, incorporating fluorine and furan as electron-donating groups. These materials exhibit low bandgap values and electrochromic properties, suggesting their utility in electronic and optoelectronic devices (Çakal et al., 2021).

Furan-Carboxamide Derivatives as Influenza Inhibitors

Furan derivatives have shown potential as inhibitors of viral infections. Yu Yongshi and colleagues (2017) synthesized a series of furan-carboxamide derivatives and evaluated their inhibitory activity against the influenza A H5N1 virus, identifying compounds with significant antiviral activity (Yongshi et al., 2017).

将来の方向性

作用機序

Mode of Action

This compound interacts with its target, Topoisomerase I, by inhibiting its activity . It achieves this through a process known as DNA intercalation , where the compound inserts itself between the DNA base pairs, disrupting the normal functioning of the enzyme .

Result of Action

The result of the compound’s action is the induction of cell apoptosis , particularly in cancer cells . This is achieved through the up-regulation of pro-apoptotic proteins, down-regulation of anti-apoptotic proteins, and activation of caspase-3 . Additionally, it can induce mitochondrial dysfunction .

特性

IUPAC Name |

N-(4-fluoro-1,3-benzothiazol-2-yl)-5-(furan-2-yl)-1,2-oxazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H8FN3O3S/c16-8-3-1-5-12-13(8)17-15(23-12)18-14(20)9-7-11(22-19-9)10-4-2-6-21-10/h1-7H,(H,17,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGIKGSIYPHMRNC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1)SC(=N2)NC(=O)C3=NOC(=C3)C4=CC=CO4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H8FN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(3-cyano-6-fluoroquinolin-4-yl)-N-[(4-methylphenyl)methyl]piperidine-4-carboxamide](/img/structure/B2503714.png)

![4-(dipropylsulfamoyl)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2503716.png)

![METHYL 3-({4'-CARBAMOYL-[1,4'-BIPIPERIDIN]-1'-YL}SULFONYL)-1-BENZOTHIOPHENE-2-CARBOXYLATE](/img/structure/B2503717.png)

![3-(4-Chlorophenyl)-1-(3,4-dimethylbenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2503719.png)

![3-Bromo-N-[2-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]phenyl]benzamide](/img/structure/B2503723.png)

![3-(5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine-6-carbonyl)benzonitrile](/img/structure/B2503727.png)

![(E)-2-cyano-3-(2,5-dimethyl-1-propylpyrrol-3-yl)-N-[3-(2-pyrazol-1-ylpropanoylamino)phenyl]prop-2-enamide](/img/structure/B2503728.png)

![1-{4-[6-(piperidin-1-yl)pyridazin-3-yl]piperazin-1-yl}-2-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]oxy}ethan-1-one](/img/structure/B2503730.png)

![5-{5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carbonyl}-2-(trifluoromethyl)pyridine](/img/structure/B2503731.png)